molecular formula C19H26N6OS B5655832 1'-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

1'-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5655832
M. Wt: 386.5 g/mol
InChI Key: YSSXKSREKNENBC-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemically interesting and potentially pharmacologically active molecules characterized by their complex structure, which often includes a spiro configuration and multiple heterocyclic systems.

Synthesis Analysis

  • Synthesis of related tropane-3-spiro-4'(5')-imidazolines was explored, which included the use of 1H and 13C NMR spectroscopy and X-ray diffraction. These methods are likely relevant for the synthesis analysis of the compound (Whelan et al., 1995).
  • A novel one-pot synthesis involving cyclic ketene aminal and alkyl or aryl isothiocyanate through tandem addition-cyclization reactions could be a methodological approach to synthesize similar compounds (Ram et al., 2002).

Molecular Structure Analysis

  • Structural analysis of related compounds has been conducted through techniques like single crystal X-ray diffraction, revealing important aspects of molecular conformation and intermolecular interactions (Ram et al., 2002).

properties

IUPAC Name

(2-methylsulfanylpyrimidin-5-yl)-(5-propylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6OS/c1-3-7-25-8-4-15-16(23-13-22-15)19(25)5-9-24(10-6-19)17(26)14-11-20-18(27-2)21-12-14/h11-13H,3-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSXKSREKNENBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C13CCN(CC3)C(=O)C4=CN=C(N=C4)SC)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-{[2-(Methylthio)pyrimidin-5-yl]carbonyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

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